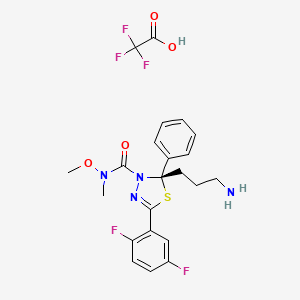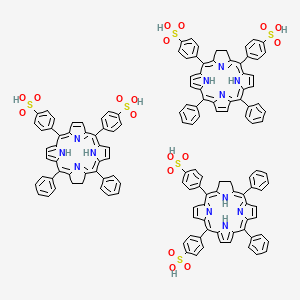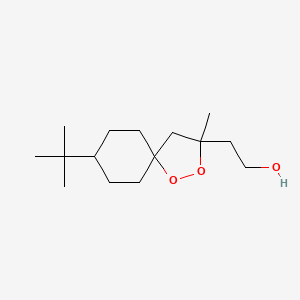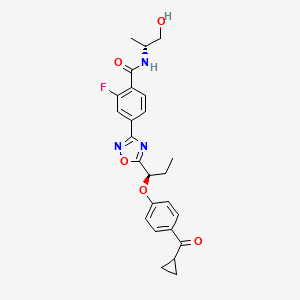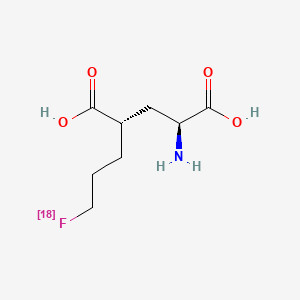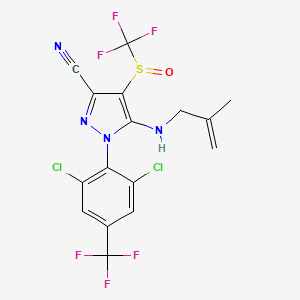
Folitixorin calcium, (6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folitixorin calcium, (6S)- is the calcium salt of the substrate used by the enzyme methylenetetrahydrofolate reductase to generate 5-methyltetrahydrofolate . This compound is a reduced form of folate and serves as a cofactor for thymidylate synthase, an enzyme crucial for DNA synthesis . Folitixorin calcium has been studied for its potential in enhancing the efficacy of antineoplastic agents, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Folitixorin calcium involves the reduction of folic acid to tetrahydrofolate, followed by the formation of 5-methyltetrahydrofolate. This process typically requires the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The final step involves the addition of calcium ions to form the calcium salt of the compound .
Industrial Production Methods
Industrial production of Folitixorin calcium follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Folitixorin calcium undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, folic acid.
Reduction: Reduction to tetrahydrofolate.
Substitution: Formation of different folate derivatives through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Folic acid.
Reduction: Tetrahydrofolate.
Substitution: Various folate derivatives.
Aplicaciones Científicas De Investigación
Folitixorin calcium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other folate derivatives.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mecanismo De Acción
Folitixorin calcium acts as a cofactor for thymidylate synthase, an enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis . It forms a ternary complex with thymidylate synthase and fluorodeoxyuridylate, inhibiting the enzyme’s activity and thereby reducing DNA synthesis in rapidly dividing cancer cells . This mechanism enhances the cytotoxic effects of chemotherapeutic agents such as 5-fluorouracil .
Comparación Con Compuestos Similares
Similar Compounds
Folic acid: The oxidized form of folate, less effective as a cofactor for thymidylate synthase.
Tetrahydrofolate: The reduced form of folate, similar in function but less stable than Folitixorin calcium.
Leucovorin: Another folate derivative used to enhance the efficacy of chemotherapeutic agents.
Uniqueness
Folitixorin calcium is unique due to its stability and efficacy as a cofactor for thymidylate synthase. Its ability to form a stable ternary complex with thymidylate synthase and fluorodeoxyuridylate makes it particularly effective in enhancing the cytotoxic effects of chemotherapeutic agents .
Propiedades
Número CAS |
815587-59-8 |
|---|---|
Fórmula molecular |
C20H21CaN7O6 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1 |
Clave InChI |
AKUPTUNGFOADRT-QNTKWALQSA-L |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2] |
SMILES isomérico |
C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES canónico |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Folitixorin calcium, (6S)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)

